2-(Benzylsulfanyl)pyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfanylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTDIEPJQYJKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247368-95-1 | |
| Record name | 2-(benzylsulfanyl)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Benzylsulfanyl Pyridin 4 Amine and Its Precursors
Classical Synthetic Routes to 2-(Benzylsulfanyl)pyridin-4-amine
Traditional methods for the synthesis of substituted pyridines provide a foundational understanding for the preparation of this compound. These routes often rely on fundamental organic reactions and commercially available starting materials.
Nucleophilic Aromatic Substitution Strategies (e.g., involving 4-chloropyridine (B1293800) precursors)
Nucleophilic aromatic substitution (SNA_r_) is a cornerstone of pyridine (B92270) chemistry. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the displacement of a good leaving group, such as a halide, by a nucleophile. youtube.comuoanbar.edu.iq In the context of synthesizing this compound, a plausible and efficient route involves the reaction of a 4-aminopyridine (B3432731) derivative bearing a leaving group at the 2-position, or a 2-substituted pyridine with a leaving group at the 4-position, with a benzylthiolate nucleophile.
A highly relevant precursor for this strategy is a 2-halo-4-aminopyridine, such as 2-chloro-4-aminopyridine. The synthesis of this intermediate can be achieved through several methods, including the nitration of 2-chloropyridine (B119429) to form 2-chloro-4-nitropyridine, followed by reduction of the nitro group to an amine. google.comchemicalbook.com Alternatively, isonicotinic acid can be converted to 4-amino-2-chloropyridine (B126387) through a multi-step process involving N-oxidation, amination, chlorination, and Hofmann degradation. chemicalbook.com
Once the 2-chloro-4-aminopyridine precursor is obtained, the subsequent step would be the nucleophilic substitution of the chlorine atom with benzylthiol. This reaction is typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. The general mechanism involves the attack of the benzylthiolate at the C-2 position of the pyridine ring, followed by the expulsion of the chloride ion. youtube.com
A closely related synthesis of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides has been reported, starting from 4-chloropyridine-2-carboxylic acid. researchgate.net In this procedure, the carboxylate anion form of the starting material was found to be a suitable reactant for the nucleophilic substitution with substituted benzyl (B1604629) thiols in alkaline conditions. researchgate.net This demonstrates the feasibility of the S_N_Ar reaction at the 4-position of a pyridine ring with a benzylthiol nucleophile.
| Precursor | Reagent | Conditions | Product | Reference |
| 4-Chloropyridine-2-carboxylic acid | Substituted benzyl thiols | Alkaline conditions | 4-(Substituted benzylsulfanyl)pyridine-2-carboxylic acids | researchgate.net |
| 2-Chloropyridine | Dimethylamine | - | 4-Dimethylaminopyridine | vaia.com |
| 4-Chloropyridine | Primary and secondary amines | - | Substituted 4-aminopyridines | researchgate.net |
This table presents examples of nucleophilic aromatic substitution reactions on chloropyridine precursors.
Multi-Component Reactions in this compound Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. scispace.comtcichemicals.comorganic-chemistry.org While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs for pyridine synthesis can be applied to devise a potential route.
The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov Variations of this reaction could potentially be adapted to incorporate the desired functionalities. For instance, a β-ketothioester bearing a benzyl group could be envisioned as one of the components.
More contemporary MCRs for pyridine synthesis often involve the cycloaddition of 1-azadienes with various dienophiles. nih.gov A hypothetical MCR for this compound could involve the reaction of a 1,3-dicarbonyl compound, a vinylogous amide, and a sulfur-containing component that can deliver the benzylsulfanyl group.
Although a direct MCR is not reported, the synthesis of various substituted pyridines through one-pot MCRs highlights the potential of this strategy. For example, 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives have been synthesized via one-pot multicomponent condensation reactions. scispace.com
| Reaction Type | Reactants | Product Type | Reference |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia | 1,4-Dihydropyridines | nih.gov |
| Inverse Electron Demand Aza-Diels-Alder | Enamines, Triazine | Substituted Pyridines | nih.gov |
| One-pot Condensation | Aromatic aldehydes, Malononitrile, Primary amines | 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | scispace.com |
This table showcases examples of multi-component reactions for the synthesis of pyridine scaffolds.
Transformations from Related Pyridine or Pyrimidine (B1678525) Scaffolds
The chemical transformation of existing heterocyclic scaffolds is another viable approach to this compound. This can involve the modification of functional groups on a pre-existing pyridine ring or the conversion of a different heterocyclic system, such as a pyrimidine, into the desired pyridine.
The synthesis of 2-(benzylsulfanyl)-7H-purin-6-one has been reported starting from 6-amino-2-thiouracil, a pyrimidine derivative. chemicalbook.com This process involves S-benzylation followed by nitrosation, reduction, and ring closure. This suggests that a suitably substituted pyrimidine could serve as a precursor for a pyridine derivative through ring transformation or functional group manipulation. The synthesis of various pyrimidine analogs has been reported through the regioselective reaction of carbonyl compounds with amidines. rsc.org
Furthermore, the synthesis of 2,4-diaminopyrimidine (B92962) scaffolds has been achieved by the substitution of chlorine atoms in 2,4-dichloropyrimidines with various amines. nih.gov This highlights the reactivity of chloropyrimidines towards nucleophiles, which could be extended to the introduction of a benzylsulfanyl group. The subsequent transformation of the pyrimidine ring into a pyridine, while challenging, could be a potential synthetic avenue.
| Starting Scaffold | Key Transformation | Product Scaffold | Reference |
| 6-Amino-2-thiouracil (Pyrimidine) | S-benzylation, nitrosation, reduction, ring closure | 2-(Benzylsulfanyl)-7H-purin-6-one | chemicalbook.com |
| 2,4-Dichloropyrimidines | Nucleophilic substitution with amines | 2,4-Diaminopyrimidines | nih.gov |
| Carbonyl compounds and amidines | Condensation | Pyrimidine analogs | rsc.org |
This table provides examples of transformations from pyrimidine scaffolds to other heterocyclic systems.
Modern and Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches, including catalyst-mediated reactions and flow chemistry, offer significant advantages over classical methods in terms of yield, selectivity, and environmental impact.
Catalyst-Mediated Syntheses (e.g., transition metal catalysis, Cu(I) catalysis)
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the preparation of substituted pyridines is no exception. Copper-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool for the formation of C-S and C-N bonds.
The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for forming C-N bonds. A study has reported the use of a stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin for the C-N cross-coupling of 4-chloropyridinium chloride with various anilines. mdpi.com This ligand-free catalytic system is stable, insensitive to moisture and air, and allows for the synthesis of N-(pyridin-4-yl)benzene amines in good yields. mdpi.communi.cz This methodology could be adapted for the reaction of a 2-(benzylsulfanyl)pyridine derivative with an amine at the 4-position, or a 4-aminopyridine derivative with a benzylthiol at the 2-position.
Copper(I) has also been shown to catalyze the synthesis of fused pyridines via oxidative annulation of cyclic ketones with propargylamine. nih.gov Furthermore, copper-catalyzed oxidative cyclization has been used for the synthesis of formyl-substituted imidazo[1,2-a]pyridines. beilstein-journals.org These examples underscore the versatility of copper catalysis in pyridine synthesis and functionalization.
| Catalyst System | Reaction Type | Substrates | Product | Reference |
| Cu(I) on polyacrylate resin | C-N cross-coupling | 4-Chloropyridinium chloride, Anilines | N-(Pyridin-4-yl)benzene amines | mdpi.com |
| CuCl2 | Oxidative annulation | Cyclic ketones, Propargylamine | Fused pyridines | nih.gov |
| Cu(OAc)2 | Oxidative cyclization | - | Imidazo[1,2-a]pyridines | beilstein-journals.org |
| Rh-catalyst | Asymmetric reductive Heck | Pyridine, Arylboronic acids | 3-Substituted piperidines | snnu.edu.cn |
This table summarizes various catalyst-mediated syntheses of pyridine derivatives.
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, has gained significant traction as a green and efficient alternative to traditional batch synthesis. By conducting reactions in a continuous stream through a reactor, flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation and scale-up.
While a specific flow synthesis of this compound has not been reported, the application of flow chemistry to the synthesis of various heterocyclic compounds, including pyridines and pyrazoles, demonstrates its potential applicability. mdpi.com For instance, a continuous-flow 1,3-dipolar cycloaddition of alkynes with trimethylsilyldiazomethane (B103560) has been used to synthesize pyrazoles. mdpi.com
The synthesis of active pharmaceutical ingredients (APIs) using flow chemistry is an active area of research. mdpi.com Given the potential of this technology to improve the efficiency and safety of chemical processes, the development of a continuous flow process for the synthesis of this compound, likely based on the catalytic methods described above, would be a valuable endeavor. The use of packed-bed reactors containing immobilized catalysts is a particularly attractive option for continuous processing, as it simplifies product purification and allows for catalyst recycling.
| Flow Chemistry Application | Reaction Type | Product Type | Reference |
| Continuous-flow cycloaddition | 1,3-dipolar cycloaddition | Pyrazoles | mdpi.com |
| Two-step continuous-flow synthesis | Photocatalysis and subsequent reactions | Hydantoins | mdpi.com |
| Multi-step flow synthesis | Convergent and linear sequences | Rufinamide (API) | mdpi.com |
| Benchtop 4-way flow reactor | Sequential injection of metal precursors | Ultra-multielement alloy nanoparticles | nih.gov |
This table illustrates the application of flow chemistry in the synthesis of various chemical entities.
Chemoenzymatic or Biocatalytic Routes
While direct, single-step biocatalytic routes to this compound are not prominently featured in existing literature, the principles of chemoenzymatic synthesis offer powerful strategies for the asymmetric preparation of its precursors. Modern biocatalysis provides a suite of enzymes capable of performing highly selective transformations, which can be integrated into multi-step chemical syntheses to enhance efficiency and stereochemical purity. researchgate.netuni-graz.atnih.gov
Enzymes such as transaminases, lipases, and alcohol dehydrogenases are particularly relevant. For instance, ω-transaminases (ω-TAs) are widely used for the synthesis of chiral amines from prochiral ketones, a strategy that could be adapted to produce chiral aminopyridine intermediates. nih.gov Protein engineering has significantly broadened the substrate scope of these enzymes, making them applicable to a diverse range of pharmaceutical building blocks. researchgate.netnih.gov The industrial synthesis of sitagliptin, an antidiabetic drug, famously employs an engineered transaminase, underscoring the scalability of this technology. nih.gov
Lipase-catalyzed kinetic resolution is another robust technique, frequently used for the separation of racemic alcohols and amines. mdpi.commdpi.com This method involves the enantioselective acylation of the target molecule, allowing for the separation of the acylated and unreacted enantiomers. Such an approach could be applied to a racemic precursor of this compound. For example, a chemoenzymatic pathway for an ethereal analog of iso-moramide involved a key lipase-catalyzed kinetic resolution of a racemic propanol (B110389) derivative, achieved on a 10-gram scale. mdpi.com
Furthermore, amidases have shown potential in the resolution of sterically hindered amino amides. A patent discloses the biocatalytic resolution of a racemic amino amide to produce (S)-2-amino-3-benzylsulfanyl-2-methylpropionamide, a precursor for a chiral hydantoin, demonstrating the utility of enzymes in handling structurally related sulfur-containing compounds. google.com Similarly, α-chymotrypsin has been successfully used in the chemoenzymatic synthesis of enantiomerically pure pyridylalanine derivatives, highlighting the applicability of enzymatic methods to pyridine-based amino acids. researchgate.net
Table 1: Potential Biocatalytic Transformations in the Synthesis of this compound Precursors
| Enzyme Class | Reaction Type | Potential Precursor Substrate | Potential Product | Reference |
|---|---|---|---|---|
| ω-Transaminase (ω-TA) | Asymmetric amination | Prochiral ketone precursor | Chiral aminopyridine | nih.gov |
| Lipase | Kinetic resolution | Racemic alcohol or amine precursor | Enantiopure alcohol/amine and its acetylated form | mdpi.commdpi.com |
| Amidase | Kinetic resolution | Racemic amino amide precursor | Enantiopure amino acid and unreacted amide | google.com |
| Alcohol Dehydrogenase (ADH) | Asymmetric reduction | Prochiral ketone precursor | Chiral alcohol precursor | nih.gov |
Regioselectivity and Stereoselectivity Challenges in this compound Synthesis
The synthesis of a specifically substituted pyridine derivative like this compound is fundamentally a challenge of regiochemical control. The goal is to introduce two different functional groups at the C-2 and C-4 positions of the pyridine ring, avoiding the formation of other isomers.
The regioselectivity of a reaction is heavily influenced by the nature of the starting materials and the reaction conditions. For example, in the synthesis of related 4-(substituted benzylsulfanyl)pyridine-2-carboxamides, 4-chloropyridine-2-carboxylic acid was used as the starting material. researchgate.net The nucleophilic substitution with a substituted benzyl thiol occurs selectively at the C-4 position, displacing the chloro group, because this position is activated by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group. researchgate.net
Palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation, often present significant regioselectivity challenges. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines from a 4-chloro-2-iodo-pyrrolopyridine intermediate, a chemoselective Suzuki-Miyaura coupling was achieved at the more reactive C-2 position (C-I bond) before a subsequent Buchwald-Hartwig amination at the C-4 position (C-Cl bond). nih.gov This demonstrates how the differential reactivity of leaving groups can be exploited to control the sequence of substitution. Initial attempts to aminate the di-halo precursor were unsuccessful because the oxidative addition of the palladium catalyst occurred preferentially at C-2. nih.gov
The inherent electronic properties of the pyridine ring dictate its reactivity. Nucleophilic aromatic substitution is generally favored at the C-2 and C-4 positions, as these are electron-deficient. The introduction of the first substituent can then direct the position of the second. For instance, alkylation of S-protected 1,2,4-triazoles, another class of nitrogen-containing heterocycles, shows a preference for alkylation at specific nitrogen atoms based on steric and electronic factors, a principle that also applies to pyridine chemistry. researchgate.netnih.gov
Regarding stereoselectivity, the target molecule, this compound, is achiral and possesses a plane of symmetry. Therefore, its final synthesis does not involve the creation of a stereocenter, and stereoselectivity is not a direct concern for the final product. However, if the synthesis were to proceed through a chiral intermediate, as discussed in the chemoenzymatic routes, then the control of stereochemistry during the formation of that intermediate would be critical.
Table 2: Regioselectivity Considerations in Disubstituted Pyridine Synthesis
| Synthetic Strategy | Example Starting Material | Key Challenge | Method of Control | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloropyridine derivative | Ensuring substitution occurs at C-4 and not C-2. | Activation of C-4 by electron-withdrawing groups. | researchgate.net |
| Sequential Cross-Coupling | 2-Iodo-4-chloropyridine derivative | Controlling the order of substitution at C-2 and C-4. | Exploiting the differential reactivity of C-I vs. C-Cl bonds. | nih.gov |
| Ring Synthesis | α,β-Unsaturated ketones, nitriles | Controlling substituent placement during ring formation. | Choice of acyclic precursors and reaction conditions. | wikipedia.org |
Scale-Up Considerations and Industrial Synthesis Prospects for this compound
The transition of a synthetic route from laboratory-scale to industrial production introduces a new set of challenges. While specific pilot-plant or industrial-scale data for this compound is not publicly available, general principles of process chemistry and scale-up for related compounds provide a clear framework for the considerations involved.
A primary concern in scaling up any chemical synthesis is heat management. Many reactions, such as acylations or alkylations, are exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, resulting in side reactions, product degradation, and potential safety hazards. This requires robust cooling systems, controlled rates of reagent addition, and efficient agitation to prevent localized hot spots. For very large scales, transitioning from traditional batch reactors to continuous flow processes can offer superior heat and mass transfer, leading to better control and improved safety.
Process optimization is crucial for economic viability. This includes maximizing yield, minimizing reaction times, and reducing the number of unit operations. The choice between purification methods is a key consideration; while chromatography is a powerful tool in the lab, it is often costly and cumbersome on an industrial scale. tandfonline.com Whenever possible, purification by crystallization or recrystallization is preferred, as it is generally more economical and scalable. google.com
For biocatalytic steps, scale-up presents unique challenges. While offering benefits of high selectivity and mild conditions, factors such as enzyme stability, the cost of the biocatalyst and any necessary cofactors, and potential product inhibition must be addressed. uni-graz.atnih.gov Significant progress has been made in these areas through protein engineering and process optimization, such as enzyme immobilization and efficient cofactor recycling systems, making biocatalysis an increasingly viable option for the industrial production of pharmaceuticals and their intermediates. uni-graz.atnih.gov The successful large-scale application of enzymes in various API syntheses demonstrates the industrial potential of chemoenzymatic routes. uni-graz.atnih.gov
Table 3: Key Scale-Up Considerations for Chemical Synthesis
| Parameter | Challenge on Scale-Up | Potential Solution | Reference |
|---|---|---|---|
| Heat Transfer | Controlling exotherms in large batch reactors. | Enhanced cooling, slow addition, continuous flow reactors. | |
| Purification | Chromatography is often not economically viable. | Develop robust crystallization/recrystallization protocols. | google.com |
| Reagent Cost | Expensive catalysts or starting materials impact final cost. | Route scouting for cheaper alternatives, catalyst recycling. | semanticscholar.org |
| Biocatalysis | Enzyme stability, cofactor cost, product inhibition. | Enzyme immobilization, cofactor regeneration systems, protein engineering. | uni-graz.atnih.govnih.gov |
| Process Safety | Handling of hazardous reagents and managing exothermic events. | Process hazard analysis (PHA), engineering controls, potential use of flow chemistry. |
Reactivity and Mechanistic Studies of 2 Benzylsulfanyl Pyridin 4 Amine
Chemical Transformations Involving the Pyridine (B92270) Core of 2-(Benzylsulfanyl)pyridin-4-amine
The pyridine ring in this compound is an electron-deficient heterocycle, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, the presence of the activating amino group at the 4-position and the benzylsulfanyl group at the 2-position significantly modulates its reactivity.
Electrophilic aromatic substitution (EAS) on pyridine is generally sluggish due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.com Reactions often require harsh conditions, and the substitution typically occurs at the 3- or 5-position. youtube.com
In the case of this compound, the 4-amino group is a strong activating group and an ortho-, para-director. libretexts.org Conversely, the 2-benzylsulfanyl group is generally considered to be a deactivating group via induction but can be an ortho-, para-director due to the lone pairs on the sulfur atom. The interplay of these electronic effects directs incoming electrophiles. The powerful electron-donating effect of the 4-amino group is expected to be the dominant directing influence. nih.gov
Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amino group, which are the 3- and 5-positions. The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by the departure of a proton to restore aromaticity. dalalinstitute.comsinica.edu.tw
| Position | Influence of 4-Amino Group | Influence of 2-Benzylsulfanyl Group | Predicted Outcome |
| 3 | Activating (ortho) | Deactivating (inductive) | Favorable site for substitution |
| 5 | Activating (ortho) | Deactivating (inductive) | Favorable site for substitution |
| 6 | Deactivating (meta) | Activating (para) | Less favorable site for substitution |
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of the amino group at the 4-position and the benzylsulfanyl group at the 2-position influences the regioselectivity of such reactions.
Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is a plausible transformation. While the amino group at C4 is a poor leaving group, the benzylsulfanyl group at C2 could potentially be displaced by a strong nucleophile under forcing conditions. More commonly, nucleophilic attack might occur on a derivative where a leaving group is present. For instance, if a nitro group were introduced at the 3- or 5-position, it could be readily displaced by various nucleophiles. nih.gov The introduction of a nitro group into the pyridine ring significantly facilitates functionalization, often leading to the substitution of the nitro group itself by anionic S-, N-, and O-nucleophiles. nih.gov
In a related context, studies on 4-(substituted benzylsulfanyl)pyridine-2-carboxamides have shown that nucleophilic substitution can be directed. For example, the synthesis of these compounds involved the coupling of 4-chloropyridine-2-carboxylic acid with substituted benzyl (B1604629) thiols under alkaline conditions, indicating that a halogen at the 4-position is a good leaving group for nucleophilic substitution by a thiol. researchgate.net
The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting pyridine N-oxide can exhibit altered reactivity in subsequent reactions.
Reduction of the pyridine ring is also a possible transformation. Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel can reduce the pyridine ring to a piperidine (B6355638) ring. libretexts.org However, this process often requires high pressure and temperature. Selective reduction of a nitro group on the pyridine ring, if present, can be achieved using reagents like tin(II) chloride (SnCl2) and hydrochloric acid (HCl) or iron (Fe) and HCl, without affecting the pyridine ring itself. libretexts.org For example, the reduction of an azide (B81097) group on a pyridine ring to an amine has been accomplished using zinc dust and ammonium (B1175870) chloride. google.com
Reactivity of the Benzylsulfanyl Group
The benzylsulfanyl group [-S-CH2-Ph] attached to the pyridine ring at the 2-position possesses its own characteristic reactivity, primarily centered around the sulfur atom and the benzylic C-S bond.
Desulfurization involves the cleavage of the carbon-sulfur bonds. A common method for the desulfurization of thioethers is reductive desulfurization using Raney nickel. This reaction typically replaces the C-S bond with a C-H bond. In the case of this compound, treatment with Raney nickel would be expected to yield 2-methylpyridin-4-amine and toluene.
Another approach for desulfurization involves the use of a Ph3P/ICH2CH2I system, which can promote nucleophilic substitution by cleaving the C-S bond. cas.cn This method has been shown to be effective for a range of thiols, with benzyl thiols being particularly reactive. cas.cn The proposed mechanism involves the activation of the thiol by the phosphine (B1218219) and iodine reagent, followed by attack of a nucleophile. cas.cn Oxidative C-S bond cleavage of benzyl thiols can also be achieved using visible-light-mediated silver(II) complexes. cas.cn
| Reagent | Product(s) | Conditions |
| Raney Nickel | 2-Methylpyridin-4-amine, Toluene | Varies (e.g., ethanol, reflux) |
| Ph3P/ICH2CH2I | Product of nucleophilic substitution | Room temperature to 70 °C cas.cn |
The thioether linkage in the benzylsulfanyl group is susceptible to oxidation. Controlled oxidation can yield the corresponding sulfoxide (B87167), and further oxidation leads to the sulfone. Common oxidizing agents for this transformation include hydrogen peroxide (H2O2), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO4).
The oxidation of a thioether to a sulfoxide and subsequently to a sulfone is a well-established reaction. nih.gov For instance, a series of trifluoromethylpyridine amide derivatives containing thioether, sulfone, and sulfoxide moieties have been synthesized and studied. rsc.org The oxidation of thioethers to sulfoxides can be a key step in the mechanism of action for certain drugs, where the sulfoxide is the active form. nih.gov Kinetic studies have shown that hypochlorite (B82951) is a much more potent oxidant for thioethers than hydrogen peroxide under near-physiological conditions. nih.gov
The synthesis of 2-(benzylsulfonyl)pyridin-4-amine would involve the oxidation of this compound. This transformation is significant as sulfones are important structural motifs in many biologically active molecules. cas.cn
| Oxidizing Agent | Product | Typical Conditions |
| Hydrogen Peroxide (H2O2) | 2-(Benzylsulfinyl)pyridin-4-amine or 2-(Benzylsulfonyl)pyridin-4-amine | Controlled temperature and concentration |
| m-Chloroperoxybenzoic acid (m-CPBA) | 2-(Benzylsulfinyl)pyridin-4-amine or 2-(Benzylsulfonyl)pyridin-4-amine | Inert solvent (e.g., DCM), controlled stoichiometry |
| Potassium Permanganate (KMnO4) | 2-(Benzylsulfonyl)pyridin-4-amine | Basic or acidic conditions, controlled temperature |
Cleavage Reactions of the Benzylsulfanyl Moiety
The carbon-sulfur bond in the benzylsulfanyl group of this compound can be cleaved under various conditions to yield the corresponding thiol or other derivatives. This debenzylation is a key transformation for unmasking the thiol functionality, which can then participate in further reactions.
The oxidative cleavage of the benzylthioether can also be achieved. For instance, reaction with chlorine in the presence of water can lead to the formation of a sulfonyl chloride. epo.org This transformation converts the sulfur-containing moiety into a different functional group, opening up further synthetic possibilities.
Reactivity of the Amino Group
The exocyclic amino group at the 4-position of the pyridine ring is a key site of reactivity, readily undergoing a variety of transformations typical of primary aromatic amines.
Acylation and Alkylation Reactions
The amino group of this compound can be readily acylated and alkylated. Acylation involves the reaction with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. purdue.edu For instance, the reaction with methyl chloroformate in the presence of a base like triethylamine (B128534) yields the corresponding methyl carbamate. purdue.edu The reactivity of the amino group towards acylation can be influenced by the electronic nature of the pyridine ring and any substituents present. Studies on aminopyridines have shown that the mechanism of acetylation can proceed either directly at the exocyclic amino nitrogen or through an initial N-acetylation of the ring nitrogen followed by rearrangement, particularly for 4-aminopyridine (B3432731) itself. publish.csiro.aupublish.csiro.au
Alkylation of the amino group can be achieved using various alkylating agents. However, direct alkylation of aminopyridines with alkyl halides can sometimes lead to the formation of pyridinium (B92312) salts due to the higher basicity of the ring nitrogen. publish.csiro.au To circumvent this, protection of the amino group, for example with a tert-butoxycarbonyl (Boc) group, can be employed. The protected amine can then be deprotonated with a strong base and subsequently alkylated. nih.govresearchgate.netnih.gov Electrochemical methods have also been developed for the efficient N-alkylation of N-Boc-protected 4-aminopyridines. nih.govresearchgate.netnih.gov
Table 1: Examples of Acylation and Alkylation Reactions of Aminopyridine Derivatives
| Reactant | Reagent(s) | Product | Reference(s) |
| 4-Aminopyridine | Methyl chloroformate, Triethylamine | N-(4-pyridyl) methyl carbamate | purdue.edu |
| N-Boc-4-aminopyridine | Electrogenerated acetonitrile (B52724) anion, Alkyl/Benzyl halides | N-Alkyl-N-Boc-4-aminopyridines | nih.govresearchgate.netnih.gov |
| 4-Aminopyridine | Acetic anhydride | 4-Acetylaminopyridine | publish.csiro.aupublish.csiro.au |
Diazotization and Related Transformations
The primary amino group of this compound can undergo diazotization upon treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. tpu.rursc.orgscribd.com This reaction forms a pyridine-4-diazonium salt, which is a versatile intermediate for a variety of subsequent transformations. rsc.orggoogle.com
The stability of pyridinediazonium salts can be a concern, as they are often less stable than their benzenoid analogs. tpu.rugoogle.com However, they can be trapped in situ with various nucleophiles. For example, reaction with alcohols can lead to the formation of the corresponding alkoxy-substituted pyridines. google.com Diazotization in the presence of p-toluenesulfonic acid (PTSA) can directly yield pyridinyl tosylates. tpu.ru Similarly, using trifluoromethanesulfonic acid (TfOH) can produce pyridyl triflates. researchgate.net The diazonium group can also be coupled with activated aromatic compounds, such as 2-naphthol, to form azo dyes. rsc.org
Table 2: Products from Diazotization of Aminopyridines
| Aminopyridine | Reagent(s) | Product | Reference(s) |
| 2-Aminopyridine (B139424) | NaNO₂, p-Toluenesulfonic acid | Pyridin-2-yl tosylate | tpu.ru |
| 4-Aminopyridine | NaNO₂, Mineral acid, 2-Naphthol | 4-(2'-hydroxy-1'-naphthylazo)pyridine | rsc.org |
| 3-Aminopyridine | t-Butyl nitrite, Alcohol (R₁OH) | 3-Alkoxypyridine | google.com |
| Aminopyridines | NaNO₂, Trifluoromethanesulfonic acid | Pyridyl triflates | researchgate.net |
Condensation Reactions with Carbonyl Compounds
The amino group of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.net This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. latech.edu The resulting imine functionality can be a valuable synthetic handle for further transformations. For instance, Schiff bases derived from 4-aminopyridine have been used as precursors for the synthesis of more complex heterocyclic systems. researchgate.net
Multi-Site Reactivity and Tandem Reactions of this compound
The presence of multiple reactive sites in this compound allows for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a reaction could be initiated at the amino group, followed by a subsequent transformation involving the sulfur atom or the pyridine ring.
While specific examples for this compound are not extensively documented, related chemistries suggest possibilities. For instance, tandem reactions involving sulfur-substituted pyridines have been reported, such as a rhodium-catalyzed 1,2-sulfur migration in β-thio-α-diazoimines followed by an aza-Diels-Alder reaction to synthesize polyhydropyridines. rsc.orgscispace.comrsc.org Similarly, tandem reactions involving the cyclization of intermediates derived from 2-thio-substituted pyrimidines have been observed. nih.gov These examples highlight the potential for developing complex molecular architectures starting from precursors with similar functionalities to this compound.
Reaction Kinetics and Thermodynamic Studies of this compound Transformations
Detailed kinetic and thermodynamic studies specifically on this compound are scarce in the literature. However, studies on related aminopyridine and pyridine derivatives provide insights into the factors governing their reactivity.
Kinetic studies on the oxidation of pyridine derivatives have been conducted, revealing dependencies on reactant concentrations and pH. sciencepublishinggroup.com The kinetics of reactions involving the amino group, such as acetylation, have been investigated for various aminopyridines. publish.csiro.aupublish.csiro.au These studies show that the reaction rates are influenced by the position of the amino group and the presence of other substituents on the pyridine ring. For instance, the acetylation of 4-aminopyridine is significantly faster than that of 2- or 3-aminopyridine. publish.csiro.au
Kinetic studies of the reaction between pyridine derivatives and dichloromethane (B109758) have shown that the reaction proceeds via two consecutive SN2 reactions, with the second substitution being much faster than the first. pdx.edupdx.edu
Thermodynamic studies on the complexation of aminopyridines with metal ions have been carried out, providing data on the stability constants and thermodynamic parameters (ΔG, ΔH, and ΔS) of the resulting complexes. orientjchem.org Such studies are crucial for understanding the coordination chemistry of these ligands. Theoretical studies have also been employed to investigate the photostabilization and thermodynamic properties of polymers modified with 2-aminopyridine derivatives. wu.ac.th Furthermore, computational studies have explored the protonation and alkylation of aminopyridines, providing insights into the preferred sites of reaction.
Derivatives and Analogues of 2 Benzylsulfanyl Pyridin 4 Amine: Design, Synthesis, and Structural Insights
Structural Modifications of the Pyridine (B92270) Ring in 2-(Benzylsulfanyl)pyridin-4-amine Analogues
The pyridine ring is a cornerstone of many pharmacologically active compounds, and its reactivity allows for a range of structural modifications. gu.seuoanbar.edu.iq The inherent electronic properties of the pyridine ring, characterized by a degree of electron deficiency, influence its substitution patterns. uoanbar.edu.iq Generally, the pyridine nucleus is less reactive towards electrophilic substitution than benzene (B151609) and requires vigorous reaction conditions. uoanbar.edu.iq Conversely, it is more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. uoanbar.edu.iq
In the context of this compound analogues, modifications to the pyridine ring itself, beyond the primary substituents, are crucial for fine-tuning molecular properties. These modifications can include the introduction of additional substituents or the alteration of the ring's electronic nature. For instance, the introduction of electron-withdrawing or electron-donating groups at other positions on the pyridine ring can significantly alter the chemical reactivity and biological activity of the resulting molecule. researchgate.net
Studies on related pyridine derivatives have shown that substitutions can dramatically affect affinity and efficacy for biological targets. For example, in a series of 2'-pyridine ring substituted epibatidine (B1211577) analogues, the introduction of fluoro, bromo, and amino groups led to significant variations in binding affinities and functional potencies at different nicotinic receptor subtypes. nih.gov While not directly involving the this compound scaffold, these findings underscore the principle that even minor changes to the pyridine core can have profound effects.
The synthesis of such modified pyridines can be approached in two main ways: by constructing the substituted pyridine ring from acyclic precursors or by modifying a pre-existing pyridine ring. google.com For example, 2,6-dichloro-3-substituted pyridines can undergo regioselective nucleophilic substitution, allowing for the controlled introduction of various groups. gu.se The regioselectivity of these reactions is often influenced by the nature of the substituent already present on the ring. gu.se
Variations of the Benzylsulfanyl Moiety: Substituted Benzyl (B1604629) Groups and Other Thioether Analogues
The benzylsulfanyl group is a key structural feature, and its modification has been a primary strategy in the development of new analogues. Research has focused on introducing various substituents to the benzyl ring to modulate the electronic and steric properties of the entire molecule.
A significant body of work has explored the synthesis and antimycobacterial activity of 4-(substituted benzylsulfanyl)pyridine derivatives. researchgate.netresearchgate.net In these studies, a range of substituents, including halogens, alkyl, and nitro groups, were introduced onto the benzyl portion of the molecule. A key finding from quantitative structure-activity relationship (QSAR) analyses is that the antimycobacterial activity of these compounds often increases with the presence of electron-withdrawing substituents on the benzyl moiety. researchgate.net This suggests that the electronic properties of the benzylsulfanyl group play a critical role in the molecule's mechanism of action.
The synthesis of these analogues typically involves the nucleophilic substitution reaction between a 4-halopyridine derivative and a corresponding substituted benzyl thiol. researchgate.net For example, 4-(substituted benzylsulfanyl)pyridine-2-carboxamides were prepared from 4-chloropyridine-2-carboxylic acid and various substituted benzyl thiols. researchgate.net
Table 1: Examples of Substituted Benzylsulfanyl Pyridine Derivatives and Their Activities
| Compound Class | R-Group on Benzyl Ring | Reported Activity | Reference |
|---|---|---|---|
| 4-(Benzylsulfanyl)pyridine-2-carbonitriles | Various electron-withdrawing groups | Antimycobacterial | researchgate.net |
| 4-(Benzylsulfanyl)pyridine-2-carbothioamides | Various electron-withdrawing groups | Antimycobacterial | researchgate.net |
Beyond simple substitutions, other thioether analogues have also been investigated. This includes replacing the benzyl group with other alkyl or aryl moieties to explore the impact of different hydrophobic and electronic characteristics on the compound's properties. researchgate.net
Amino Group Modifications and Their Influence on Compound Properties
The 4-amino group is a critical functional group that significantly influences the polarity, basicity, and hydrogen-bonding capabilities of the this compound scaffold. Modifications at this position can lead to derivatives with altered physicochemical properties and biological target interactions.
Synthetic strategies allow for various modifications of the amino group, including alkylation, acylation, and transformation into other nitrogen-containing functionalities. For instance, N-alkylation can be achieved to produce secondary or tertiary amines. An example of this is seen in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which were identified as potent enzyme inhibitors. nih.gov Although based on a pyrimidine (B1678525) core, this work highlights a successful modification strategy for an exocyclic amino group on a similar heterocyclic ring.
The amino group can also be incorporated as part of a larger structural framework. For example, a patent describes a spiro-indoleaniline derivative where the 4-aminopyridin-2-yl moiety is attached to a complex spirocyclic system, demonstrating that the amino group can serve as a linking point for constructing more elaborate molecules. google.com
Furthermore, the amino group can be converted into an amide or a sulfonamide, which can alter the electronic distribution and hydrogen bonding patterns. Such modifications are common in medicinal chemistry to improve properties like cell permeability and metabolic stability.
Hybrid Molecules Incorporating the this compound Scaffold with Other Heterocycles (e.g., oxadiazoles (B1248032), triazoles)
A prominent strategy in the design of novel compounds involves creating hybrid molecules that covalently link the this compound scaffold with other heterocyclic rings known for their pharmacological importance, such as oxadiazoles and triazoles. researchgate.netjst.go.jp These heterocycles can act as bioisosteres for amide and ester groups and can participate in crucial hydrogen bonding interactions. jst.go.jpnih.gov
Oxadiazole Hybrids: Several studies have reported the synthesis of hybrids incorporating the 1,3,4-oxadiazole (B1194373) ring. For example, a series of 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles were synthesized and evaluated for antimicrobial and antimycobacterial activities. researchgate.net The synthesis typically starts from a nicotinic acid derivative, which is converted into a key oxadiazole-thione intermediate. This intermediate then undergoes nucleophilic substitution with various electrophiles to yield the final hybrid molecules. researchgate.net Similarly, 2-(benzylsulfanyl)-5-aryl-1,3,4-oxadiazole derivatives have been investigated as potential enzyme inhibitors. jst.go.jp
Triazole Hybrids: The 1,2,4-triazole (B32235) ring is another common partner in hybrid molecule design. researchgate.netresearchgate.net The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles decorated with both pyridine and 1,2,3-triazole moieties has been successfully achieved. researchgate.net In a different approach, 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was S-benzylated to produce 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine, linking the benzylsulfanyl moiety to a triazole-indole scaffold. mdpi.com These examples showcase the versatility of the benzylsulfanyl-pyridine theme in creating complex heterocyclic systems.
Table 2: Examples of Hybrid Molecules
| Core Scaffold | Linked Heterocycle | Synthetic Approach | Reference |
|---|---|---|---|
| 2-Benzylsulfanyl-nicotinic acid | 1,3,4-Oxadiazole | Cyclization of aroylhydrazides | researchgate.net |
| Pyridine | 1,3,4-Oxadiazole, 1,2,3-Triazole | Multi-step synthesis from acid hydrazides | researchgate.net |
| Indole-Triazole | Benzylsulfanyl group | S-benzylation of a triazole-thione | mdpi.com |
Structure-Reactivity Relationships in this compound Derivatives
Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing new derivatives with desired properties. For this compound analogues, this involves considering the electronic and steric effects of substituents on the pyridine ring and the benzylsulfanyl moiety.
The reactivity of the pyridine ring itself is heavily influenced by its substituents. The 4-amino group is an activating, ortho-, para-directing group for electrophilic substitution, while the 2-benzylsulfanyl group's influence is more complex, involving both inductive and resonance effects. For nucleophilic substitution, the electron-withdrawing nature of the pyridine nitrogen deactivates the ring but directs attack to the 2- and 4-positions. uoanbar.edu.iq The presence of the amino and benzylsulfanyl groups further modulates this reactivity, influencing the regioselectivity of synthetic transformations.
Studies on related N-benzyl-2-phenylpyrimidin-4-amine derivatives have also demonstrated a strong correlation between the compounds' inhibitory potency against a specific enzyme (USP1/UAF1) and their activity in cancer cell lines, reinforcing the principle that molecular structure directly dictates biological function. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Benzylsulfanyl Pyridin 4 Amine
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms in derivatives of 2-(benzylsulfanyl)pyridine in the solid state. For instance, the crystal structure of 2-benzyl-amino-4-p-tolyl-6,7-di-hydro-5H-cyclo-penta-[b]pyridine-3-carbonitrile, a related compound, reveals that the cyclopentane (B165970) ring adopts an envelope conformation. nih.gov The benzyl (B1604629) and p-tolyl rings are inclined to each other, and in the crystal, molecules form inversion dimers through N-H⋯N nitrile hydrogen bonds, which are further linked by C-H⋯π and π-π interactions to create a three-dimensional framework. nih.gov
In another example, the crystal structure of 3-(2,2,2-trifluoroethoxy)-2-(benzylsulfanyl)pyridine shows a dihedral angle of 76.7 (2)° between the pyridine (B92270) and benzyl rings. nih.gov The crystal packing is stabilized by weak aromatic π–π stacking interactions between inversion-related pyridine rings. nih.gov Similarly, studies on 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole highlight the role of C–H···π interactions in the crystal packing. bohrium.com Hirshfeld surface analysis further elucidates that H···H and H···C/C···H interactions are the most significant contributors to the crystal packing in these and related oxadiazole derivatives. bohrium.com
The analysis of a benzylsulfanyl-triazolyl-indole scaffold demonstrated that the molecular packing is primarily governed by strong N-H…N hydrogen bonds, with additional stabilization from a weak N-H…π interaction. mdpi.com
Advanced NMR Spectroscopy for Solution-State Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 2-(benzylsulfanyl)pyridin-4-amine and its derivatives in solution. Both 1D (¹H and ¹³C) and 2D NMR techniques have been employed for comprehensive structural assignment.
In the ¹H NMR spectrum of 2-(benzylthio)-N-{pyridin-4-ylmethylidene}aniline, the methylene (B1212753) protons of the benzyl group appear as a singlet at 4.14 ppm, while the imine proton is observed at 8.32 ppm. researchgate.net For a benzylsulfanyl-triazolyl-indole derivative, the methylene protons of the benzyl group resonate at 4.45 ppm, and the amino group protons are seen at 6.21 ppm. mdpi.com
¹³C NMR spectroscopy provides valuable information about the carbon framework. For the aforementioned benzylsulfanyl-triazolyl-indole scaffold, the methylene carbon of the benzyl group was detected at 35.09 ppm, confirming the S-benzylation. mdpi.com In 2-(benzylthio)-N-{pyridin-4-ylmethylidene}aniline, this carbon signal is found at 36.9 ppm. researchgate.net The chemical shifts of aromatic and heterocyclic carbons provide further confirmation of the molecular structure.
Two-dimensional NMR techniques like COSY and HMQC have been used to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in the spectra of complex derivatives. mdpi.com
Mass Spectrometry for Reaction Mechanism Elucidation and Complex Mixture Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation patterns of this compound and its derivatives, which aids in confirming their identity and studying their reactivity. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.
For instance, the mass spectrum of a benzylsulfanyl-triazolyl-indole derivative was used to confirm its structure. mdpi.com In the study of 2-(benzylthio)-N-{pyridin-4-ylmethylidene}aniline, mass spectrometry was used for characterization, with the mass spectrum showing characteristic fragmentation patterns. researchgate.net Similarly, various derivatives of 2-(benzylsulfanyl)purin-6-one have been characterized by their mass spectra, which show distinct molecular ion peaks and fragmentation patterns that are useful for structural confirmation. mdpi.com
Mass spectrometry is also valuable in analyzing complex mixtures and elucidating reaction mechanisms. For example, it can be used to identify intermediates and byproducts in the synthesis of these compounds, providing insights into the reaction pathways. The technique has been employed to characterize products from the reaction of 5,6-diamino-2-(benzylsulfanyl) pyrimidin-4-one, confirming the formation of the desired purine (B94841) derivatives. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding characteristics within a molecule. edinst.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies when they absorb or scatter light. edinst.com
For derivatives of 2-(benzylsulfanyl)pyridine, IR and Raman spectra have been used to identify key functional groups. For example, in a series of 2-(benzylthio)-N-{pyridinylmethylidene}anilines, IR spectroscopy was used to identify the C=N stretching vibration of the imine group. researchgate.net In various 2-(benzylsulfanyl)purin-6-one derivatives, the IR spectra clearly show the N-H and C=O stretching vibrations. mdpi.com
Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed in conjunction with experimental vibrational spectroscopy. researchgate.netresearchgate.net By comparing the calculated vibrational frequencies with the experimental spectra, a more detailed and accurate assignment of the vibrational modes can be achieved. This combined experimental and theoretical approach has been successfully applied to study the vibrational spectra of compounds like 2-benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile. researchgate.net
The analysis of dibenzyl sulfide, a related structure, shows characteristic vibrations for the -CH2- group, including stretching, scissoring, wagging, twisting, and rocking modes, which can be correlated to the spectra of this compound. mdpi.com
Chiroptical Spectroscopy (if chiral derivatives are relevant)
Chiroptical spectroscopy is a specialized set of techniques used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. As this compound itself is not chiral, this technique is not directly applicable. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center, then chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become highly relevant. These techniques could be used to determine the absolute configuration of the chiral derivatives and to study their conformational properties in solution. A study on a chiral secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, utilized X-ray crystallography to determine its structure, a method that would be equally applicable to chiral derivatives of the subject compound. mdpi.com
Computational Chemistry and Theoretical Studies on this compound
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound at an electronic level. These methods allow researchers to predict and analyze characteristics that are difficult or impossible to measure experimentally, offering insights into the molecule's structure, reactivity, and potential interactions. This article explores the application of various computational techniques to elucidate the chemical nature of this compound.
Potential Applications and Interdisciplinary Research Areas for 2 Benzylsulfanyl Pyridin 4 Amine
2-(Benzylsulfanyl)pyridin-4-amine as a Synthetic Intermediate for Complex Molecules
The molecular architecture of this compound, featuring a pyridine (B92270) ring, a reactive amino group, and a benzylthio ether linkage, makes it a valuable precursor for the synthesis of a diverse range of more complex molecules. The pyridine core is a common scaffold in medicinal chemistry, and the attached functional groups offer multiple sites for chemical modification.
Research on analogous structures, such as 2-(benzylthio)pyrimidines, highlights the synthetic utility of the benzylthio group. This group can be a part of a larger molecular design or can be a leaving group in nucleophilic substitution reactions. For instance, studies have shown that 2-benzylthio-4,6-disubstituted pyrimidines can be prepared in a multi-step synthesis starting from 2-thiobarbituric acid. researchgate.net The process involves benzylation at the sulfur atom, followed by chlorination and subsequent reaction with various nitrogen nucleophiles to introduce diversity. researchgate.net This modular approach allows for the construction of a library of derivatives from a common intermediate.
Similarly, the 4-amino group on the pyridine ring of this compound can be readily transformed. For example, in related pyrimidine (B1678525) systems, an amino group can be converted into a hydrazino group, which then serves as a handle to react with various electrophiles, leading to a wide array of fused and substituted pyrimidine derivatives. eurjchem.com A related compound, 2-benzylthio-5-amino-pyridine, is synthesized by the hydrogenation of its nitro precursor and is directly used for further reactions like thiophosgenation, demonstrating the reactivity of the amino group in this class of compounds. prepchem.com
The versatility of this scaffold is further exemplified by the synthesis of various heterocyclic systems. Research has demonstrated the creation of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines, which have shown significant antibacterial activity. scirp.org Furthermore, the 2-benzylsulfanyl-nicotinic acid framework, a close relative of the title compound, has been used to synthesize 1,3,4-oxadiazole (B1194373) derivatives, which are being explored for their biological activities. researchgate.net The synthesis of 2-aminothiazole (B372263) derivatives, another important class of biologically active compounds, can also be envisioned starting from precursors containing an amino group. beilstein-journals.org
Table 1: Examples of Complex Molecules Synthesized from Benzylthio-Pyridine/Pyrimidine Scaffolds
| Precursor Scaffold | Resulting Complex Molecule Class | Key Transformation | Potential Application Area | Reference |
|---|---|---|---|---|
| 2-Benzylthio-4,6-dichloropyrimidine | 2-Benzylthio-4,6-disubstituted pyrimidines | Nucleophilic substitution with amines | Medicinal Chemistry | researchgate.net |
| 4-Amino-2-(benzylthio)pyrimidine | Fused Pyrimidine Derivatives | Diazotization followed by cyclization | Antiviral Research | eurjchem.com |
| 2-Thiopyrimidines | 2-(Benzimidazolylmethylthio)pyrimidines | Condensation with 2-(chloromethyl)-1H-benzimidazole | Antibacterial Agents | scirp.org |
| 2-Benzylsulfanyl-nicotinic acid | 5-(2-Benzylsulfanyl-pyridin-3-yl)-1,3,4-oxadiazoles | Cyclization with hydrazides | Antimycobacterial Agents | researchgate.net |
| 2-Benzylthio-5-methyl-7-hydroxyl-1,2,4-triazolo[1,5-a]pyrimidine | 2-Benzylthio(sulfonyl)-7-substituted benzyloxy-1,2,4-triazolo[1,5-a]pyrimidines | Etherification and Oxidation | Fungicides | sioc-journal.cn |
Role in Materials Science (e.g., coordination chemistry, polymer precursors)
The field of materials science can potentially benefit from the unique structural features of this compound. Its ability to act as a ligand in coordination chemistry is a key area of interest. The pyridine nitrogen atom and the exocyclic amino group are classic coordination sites for a wide range of metal ions. researchgate.netnih.gov The sulfur atom of the benzylthio group can also participate in coordination, making the compound a potential multidentate ligand. nih.gov
The coordination of pyridine-type ligands to metal centers is a well-established strategy for constructing functional materials, including metal-organic frameworks (MOFs) and coordination polymers. acs.org These materials have applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of the ligand dictate the structure and, consequently, the function of the resulting material. The presence of multiple donor atoms in this compound could lead to the formation of intricate and potentially porous network structures upon coordination with metal ions. acs.org
Furthermore, the compound could serve as a monomer or a precursor for functional polymers. The amino group is a reactive handle that can be used for polymerization reactions. For example, diamine monomers are used to create polyimides, a class of high-performance polymers known for their thermal stability and mechanical strength. nih.gov By incorporating the this compound moiety into a polymer backbone, it might be possible to imbue the resulting material with specific properties, such as metal-ion binding capabilities or tailored optical and electronic characteristics.
Use in Chemical Probes and Biosensors (focusing on chemical recognition and signaling)
The development of chemical probes and biosensors is a critical area of research, with applications ranging from environmental monitoring to medical diagnostics. This compound possesses structural elements that make it an interesting candidate for the design of such sensory molecules. The pyridine-amine structure is a known chelating unit for various metal ions. acs.org
A common strategy in sensor design is to couple a recognition unit (the part that binds to the target analyte) with a signaling unit (often a fluorophore). The binding event then causes a change in the signal, such as an increase or decrease in fluorescence intensity. The amino group of this compound provides a convenient point for the attachment of a signaling moiety.
Moreover, the coordination environment provided by the pyridine nitrogen, the amino group, and potentially the thioether sulfur could be selective for specific metal ions. Research on related heterocyclic systems has demonstrated the development of fluorescent chemosensors. For instance, a thiourea-based sensor was developed for aqueous metal ion detection, and other studies have focused on creating sensors for specific ions like Zn2+. acs.org The principles from these studies could be applied to develop new probes based on the this compound scaffold. The interaction of the target analyte with the sensor can modulate the electronic properties of the conjugated system, leading to a detectable optical response.
Precursor for Ligands in Catalysis (e.g., metal complexation in organic transformations)
The ability of this compound to coordinate with metal ions also positions it as a promising precursor for the development of new catalysts. In homogeneous catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. The combination of a pyridine ring, an amino group, and a thioether provides a rich set of donor atoms (N, N', S) for metal coordination.
Ligands with both nitrogen and sulfur donors, often referred to as "hybrid ligands," have been shown to be effective in various catalytic transformations. For example, pyridine-2,6-bis(thioether) (SNS) ligands have been used to create highly active ruthenium catalysts for transfer hydrogenation reactions. acs.orgacs.org These "pincer" ligands firmly hold the metal center, providing stability while allowing for catalytic activity. Similarly, palladium complexes with pyridine-thioether ligands have been investigated as potential drug candidates and for their catalytic activity. nih.gov
The amino group on the this compound scaffold could be further modified to create more complex ligand architectures. For instance, it could be incorporated into larger chelating systems, such as N,N'-dioxide amide compounds, which have been successfully used as chiral ligands in asymmetric catalysis. scu.edu.cn The modular nature of synthesizing derivatives from this precursor would allow for the fine-tuning of the steric and electronic properties of the resulting ligand to optimize its performance in specific catalytic reactions, such as C-C bond formation or asymmetric synthesis. wgtn.ac.nzd-nb.info
Exploration in Agrochemicals or Industrial Chemistry
The pyridine ring is a well-established and significant scaffold in the agrochemical industry, found in numerous herbicides, fungicides, and insecticides. researchgate.netresearchgate.net This prevalence suggests that novel pyridine derivatives are promising candidates for the discovery of new crop protection agents. The global market for pyridine and its derivatives is substantial, driven in large part by the agricultural sector. grandviewresearch.comglobenewswire.com
Derivatives containing a benzylthio or a related benzylsulfonyl group have shown promise as agrochemicals. For instance, a study on 2-(benzylsulfonyl)-1,3,4-oxadiazole derivatives revealed their potential as novel herbicides. colab.ws Another research effort synthesized 2-benzylthio(sulfonyl)-1,2,4-triazolo[1,5-a]pyrimidine derivatives and found that some of them exhibited significant fungicidal activity against Botrytis cinerea. sioc-journal.cn These findings underscore the potential of the benzylthio-pyridine combination present in this compound as a building block for new agrochemicals.
The synthetic versatility of this compound allows for the creation of a wide range of derivatives, which could be screened for various biological activities relevant to agriculture. The modification of the amino group or substitution on the benzyl (B1604629) or pyridine rings could lead to compounds with improved efficacy, a different spectrum of activity, or a novel mode of action, which is crucial for managing the development of resistance in pests and pathogens. researchgate.net
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements Pertaining to 2-(Benzylsulfanyl)pyridin-4-amine
Direct and extensive research literature focusing exclusively on this compound is limited. However, its existence is noted primarily within patent literature, where it is frequently cited as a synthetic intermediate or a scaffold for constructing more complex molecules. uni.lu This suggests its value as a foundational building block in various chemical discovery programs.
Analysis of research on closely related analogues provides insight into its potential chemistry and applications. For instance, the 2-benzylsulfanyl-pyridine core is a key component in the synthesis of 5-(2-benzylsulfanyl-pyridin-3-yl)-1,3,4-oxadiazole derivatives, which have been explored for their biological activities. researchgate.net Similarly, isomeric structures, such as 4-(substituted benzylsulfanyl)pyridine-2-carboxamides, have been synthesized and evaluated for antimycobacterial properties, indicating that the benzylsulfanyl-pyridine motif is of significant interest in medicinal chemistry. researchgate.net
Methodologically, the synthesis of such compounds typically involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyridine (B92270) ring with a corresponding thiol. The synthesis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-4-amine, for example, highlights the reactivity of the 4-amino position, although yields can be modest due to the electronic properties of the pyridine ring. mdpi.com The synthesis of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides starting from 4-chloropyridine-2-carboxylic acid and benzyl (B1604629) thiols further illustrates a viable synthetic pathway that could be adapted for this compound. researchgate.net
Emerging Research Opportunities for this compound in Chemical Synthesis and Design
The structure of this compound presents several promising opportunities for future research in chemical synthesis and molecular design. Its bifunctional nature, featuring a nucleophilic amino group at the C4-position and a benzylsulfanyl moiety at the C2-position, makes it a versatile precursor for a wide array of chemical transformations.
Scaffold for Medicinal Chemistry: The primary amino group is an ideal handle for derivatization to generate libraries of novel compounds for biological screening. unibo.it It can be readily converted into amides, sulfonamides, Schiff bases, or ureas, allowing for systematic exploration of the structure-activity relationship (SAR). Given that related pyridine derivatives show promise as antimycobacterial, anticancer, and anti-inflammatory agents, this compound is a prime candidate for developing new therapeutic leads. researchgate.netresearchgate.netrsc.org
Ligand Development: The pyridine nitrogen and the sulfur atom of the benzylsulfanyl group can act as coordination sites for transition metals. This opens up avenues for designing novel ligands for catalysis or for the development of functional materials with specific electronic or photophysical properties. nih.gov
Synthesis of Fused Heterocyclic Systems: The compound can serve as a key intermediate in multicomponent reactions or cyclization strategies to construct more complex, fused heterocyclic systems. semanticscholar.org The inherent reactivity of the pyridine ring and its substituents can be harnessed to build novel molecular architectures with potential applications in materials science and pharmacology.
Challenges and Future Perspectives in the Synthesis and Application of Related Pyridine Derivatives
The synthesis and functionalization of pyridine derivatives, while crucial, are not without significant challenges. These hurdles directly impact the future development and application of compounds like this compound.
Current Challenges:
Regioselectivity: Controlling the position of incoming substituents during electrophilic or nucleophilic substitution on the pyridine ring is a persistent challenge, often leading to mixtures of isomers and low yields. numberanalytics.com
C-H Functionalization: The direct, selective functionalization of pyridine C-H bonds remains a difficult task due to the ring's electron-deficient nature, which deactivates it towards many standard reactions. researchgate.net
Cross-Coupling Reactions: The "2-pyridyl problem" is a well-documented issue where 2-substituted pyridine organometallic reagents show poor stability and reactivity in common cross-coupling reactions like the Suzuki-Miyaura coupling, complicating the synthesis of biaryl compounds. nih.gov
Future Perspectives:
Advanced Catalysis: Future research will likely focus on developing novel transition-metal catalysts and ligands to overcome the challenges of regioselectivity and C-H functionalization under milder conditions. numberanalytics.com
Green Chemistry Protocols: There is a growing emphasis on creating more sustainable synthetic routes through multicomponent reactions, the use of greener solvents like ethanol-water mixtures, and biocatalysis. semanticscholar.orgijcrcps.com
Late-Stage Functionalization: A major goal is the development of methods that allow for the precise modification of complex pyridine-containing molecules in the final steps of a synthesis, which is highly valuable for drug discovery programs. researchgate.net
Broadening Therapeutic Applications: The versatility of the pyridine scaffold ensures its continued exploration for a wide range of diseases, including neurodegenerative disorders, various cancers, and emerging infectious diseases. rsc.orgnih.gov
Interdisciplinary Collaborations and Novel Research Paradigms for the Compound
The full potential of this compound can be best unlocked through synergistic, interdisciplinary collaborations that bridge traditional scientific boundaries.
Computational and Medicinal Chemistry: A powerful research paradigm involves the integration of computational chemistry with synthetic and medicinal chemistry. Molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction studies can guide the rational design of derivatives with enhanced target affinity and favorable pharmacokinetic profiles. nih.govnih.gov These in silico models can prioritize synthetic targets, saving time and resources, before chemists synthesize the compounds and biologists test them for activity against targets like mycobacterial enzymes or cancer cell lines.
Synthetic Chemistry and Materials Science: Collaboration between synthetic chemists and materials scientists could lead to the development of novel functional materials. By using this compound as a ligand, new metal-organic frameworks (MOFs), polymers, or coordination complexes could be created. These materials could be investigated for applications in catalysis, sensing, or as advanced electronic components. nih.gov
Biocatalysis and Chemical Engineering: Exploring enzymatic or microbial transformations of this compound represents a novel research direction. Collaborations with biochemical engineers could lead to the development of scalable, sustainable, and highly selective biocatalytic processes for producing the compound or its derivatives, aligning with the principles of green chemistry. unibo.it
Pharmacology and Formulation Science: For derivatives that show promising biological activity, collaboration with pharmacologists and formulation scientists would be essential. This would involve in-depth mechanism of action studies, preclinical evaluation in animal models, and the development of suitable delivery systems to ensure efficacy and safety, paving the way for potential clinical applications.
Q & A
Q. How do isotopic labeling (e.g., ¹⁵N, ¹³C) and pharmacokinetic studies enhance the analysis of this compound’s metabolic fate?
- Labeling : Synthesize ¹³C-labeled analogs via modified Stille coupling for tracking in mass spectrometry .
- PK/PD : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models and correlate with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
